molecular formula C8H11NS B1334704 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine CAS No. 58094-17-0

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

Cat. No. B1334704
CAS RN: 58094-17-0
M. Wt: 153.25 g/mol
InChI Key: VPBWFYNSOJYNJP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is a chemical compound with the molecular formula CHNS . It has an average mass of 153.245 Da and a monoisotopic mass of 153.061218 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.25 .

Scientific Research Applications

Chemistry and Synthesis

  • Chemical Reactions and Derivatives : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates undergo reactions with secondary amines, leading to the formation of various derivatives. For instance, the reaction with piperazine yields N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018).
  • Hydrolysis Processes : 5-Aryl(hetaryl)furan-2,3-diones react with N-(triphenyl-λ5-phosphanylidene)-4,5,6,7-tetrahydro-1-benzothiophen-2-amines, resulting in furan-3(2H)-ones, which upon acid hydrolysis yield 4-aryl(hetaryl)-2-hydroxy-4-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)but-2-enamides (Panchenko et al., 2016).

Biological Applications and Effects

  • Biologically Active Compounds : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are explored for their cytostatic, antitubercular, and anti-inflammatory activities. These compounds show promise in pharmacological properties and are studied for their purity and structure-activity relationship (Chiriapkin et al., 2021).
  • Protection against Glutamate Toxicity : Some derivatives of 4,5,6,7-tetrahydro-benzothiophen-4-ylamines have been found to protect astroglial glutamate transporters against the inhibitory action of radicals, suggesting potential applications in treating acute CNS diseases by protecting glutamate reuptake in astrocytes (Cauquil-Caubère & Kamenka, 1998).
  • Cytotoxicity and Immunological Effects : Research on novel derivatives of triazole and thiadiazole containing 4,5,6,7-tetrahydro-1-benzothiophene demonstrated significant cytotoxicity in vitro against thymocytes and a general stimulation effect on B-cells, indicating potential applications in immunological studies or therapies (Mavrova et al., 2009).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine. Material Safety Data Sheets (MSDS) should be consulted for specific safety and hazard information .

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with aliphatic amines, which are involved in numerous metabolic processes . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interactions with biomolecules can influence metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For example, it can inhibit or activate enzymes by binding to their active sites . This binding interaction can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression. The compound’s ability to influence enzyme activity and gene expression underlies its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on various physiological processes, highlighting the compound’s importance in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity, as its accumulation in specific tissues or organelles can enhance or diminish its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. For instance, localization within the mitochondria may influence cellular energy metabolism, while localization within the nucleus may impact gene expression.

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBWFYNSOJYNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400924
Record name 4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58094-17-0
Record name 4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1-benzothiophen-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 6,7-dihydro-1-benzothiophen-4(5H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ 7.09, 7.02, 3.95, 2.79, 2.03, 1.85, 1.62; 13C NMR (100 MHz, CDCl3) δ 140.51, 137.18, 126.77, 122.66, 47.96, 34.24, 25.48, 21.48;
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